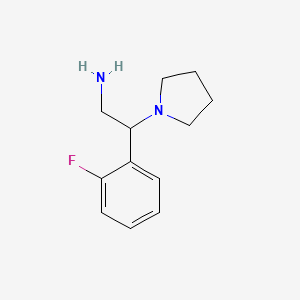
2-(2-Furyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)succinic acid is an organic compound with the molecular formula C8H8O5. It is also known as 2-(furan-2-yl)butanedioic acid. This compound is characterized by the presence of a furan ring attached to a succinic acid moiety. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Furyl)succinic acid can be synthesized through several methods. One common synthetic route involves the reaction of furan with maleic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts, such as palladium or nickel, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form 2-(2-furyl)butanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(2-furyl)butanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2-Furyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as succinate dehydrogenase, which plays a role in the citric acid cycle. This inhibition can lead to alterations in cellular metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dicarboxylic acid: Similar in structure but with two carboxylic acid groups on the furan ring.
2-(2-Furyl)butanol: A reduced form of 2-(2-Furyl)succinic acid.
Furoic acid: Contains a furan ring with a single carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a furan ring and a succinic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(furan-2-yl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVQYAXHHBVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392680 |
Source


|
| Record name | 2-(2-Furyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-44-7 |
Source


|
| Record name | 2-(2-Furyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)


![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)







